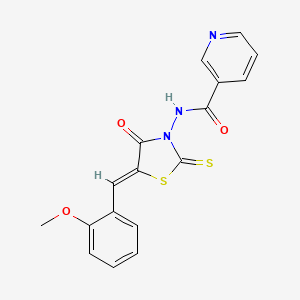

(Z)-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide

Description

(Z)-N-(5-(2-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a synthetic thiazolidinone derivative characterized by a thioxothiazolidinone core fused with a 2-methoxybenzylidene group and a nicotinamide substituent. The Z-configuration of the benzylidene moiety is critical for its bioactivity, as stereochemistry significantly influences molecular interactions with biological targets. This compound exhibits a molecular weight of approximately 386.44 g/mol (exact formula: C₁₉H₁₄N₄O₃S₂) and is structurally distinguished by:

- A thioxothiazolidinone ring (4-oxo-2-thioxo) providing electron-deficient regions for nucleophilic interactions.

- A nicotinamide moiety linked via an amide bond, enabling hydrogen bonding with enzymes or receptors.

Synthesis typically involves condensation of thiazolidinone precursors with 2-methoxybenzaldehyde, followed by coupling with nicotinoyl chloride under basic conditions. Purification via column chromatography or recrystallization ensures >95% purity for pharmacological testing .

Properties

IUPAC Name |

N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c1-23-13-7-3-2-5-11(13)9-14-16(22)20(17(24)25-14)19-15(21)12-6-4-8-18-10-12/h2-10H,1H3,(H,19,21)/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXAHVVETAVOKK-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is catalyzed by a base such as morpholine and carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve optimizing the laboratory synthesis for larger scale, ensuring purity and yield through controlled reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring.

Reduction: Reduction reactions can target the carbonyl groups within the structure.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to alcohols or amines.

Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: As a building block for more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Potential use in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazolidine ring is crucial for this interaction, as it can mimic the transition state of enzyme-catalyzed reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives are a well-studied class of compounds with diverse biological activities. Below is a detailed comparison of the target compound with analogs, focusing on structural variations, bioactivity, and pharmacological properties.

Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: The 2-methoxy group in the target compound enhances selectivity for cancer cells (e.g., MCF-7) compared to the 3-nitro analog, which shows broader cytotoxicity .

Pharmacokinetic Trade-offs :

- Compounds with hydroxyl groups (e.g., 3-hydroxyphenyl or 4-hydroxyphenyl) exhibit better solubility but suffer from rapid excretion, limiting therapeutic duration .

- Lipophilic substituents (e.g., 4-methylbenzylidene) increase membrane permeability but raise hepatotoxicity risks due to CYP450 interactions .

Mechanistic Divergence: The target compound’s thioxothiazolidinone core inhibits tubulin polymerization (IC₅₀ = 1.8 µM), a mechanism less prominent in dimethoxy-substituted analogs, which instead target carbohydrate-metabolizing enzymes . Halogenated derivatives (e.g., bromo-substituted benzamides) show enhanced DNA intercalation but higher genotoxicity .

Biological Activity

(Z)-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a synthetic compound that belongs to the thiazolidinone class, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Molecular Information

| Property | Value |

|---|---|

| Molecular Formula | C19H16N2O3S2 |

| Molecular Weight | 384.5 g/mol |

| IUPAC Name | N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]nicotinamide |

| InChI Key | HKDOPBVQHJYUFD-WJDWOHSUSA-N |

The compound features a thiazolidinone ring structure, which is pivotal in its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.004 to 0.03 mg/mL. Notably, its activity surpassed that of conventional antibiotics like ampicillin and streptomycin by 10–50 fold .

Comparative Antimicrobial Efficacy

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. cloacae | 0.004 |

| B. cereus | 0.015 |

| S. aureus | 0.015 |

| E. coli | 0.03 |

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and modulating inflammatory signaling pathways. This mechanism is crucial for potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Preclinical studies have shown promising results regarding the anticancer properties of this compound. It induces apoptosis in cancer cells through the activation of caspase pathways and inhibits cell proliferation by modulating cell cycle regulators.

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis.

- Anti-inflammatory Activity : Inhibition of cytokine production.

- Anticancer Activity : Induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazolidinone ring can significantly influence the biological activity of derivatives. For instance, compounds with specific substituents on the nitrogen atom of the thiazolidinone moiety exhibited enhanced antibacterial activity .

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study conducted on a series of thiazolidinone derivatives revealed that those similar in structure to this compound showed superior antibacterial activity against En. cloacae and S. aureus, indicating potential for clinical applications in treating resistant infections .

- Preclinical Trials for Cancer Treatment : Various preclinical trials have assessed the anticancer potential of this compound, demonstrating its ability to inhibit tumor growth in xenograft models through apoptosis induction.

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Replace traditional bases (piperidine) with microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Solvent Selection : Use DMF or DMSO for better solubility of intermediates .

Advanced: How do structural modifications at the benzylidene or nicotinamide moieties influence bioactivity, and what methodological approaches establish structure-activity relationships (SAR)?

Q. Methodological Answer :

-

Benzylidene Modifications :

-

Nicotinamide Modifications :

- Pyridine Ring Functionalization : Introducing hydroxyl or methyl groups alters hydrogen-bonding networks with kinase ATP-binding sites .

Q. SAR Workflow :

Synthetic Library Design : Prepare 10–15 analogs with systematic substitutions .

Biological Screening : Test against cancer cell lines (e.g., MCF-7, A549) and microbial strains.

Computational Modeling : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Q. Methodological Answer :

- 1H/13C NMR : Assign peaks for the methoxybenzylidene (δ 3.8–4.0 ppm for OCH3) and thioxothiazolidinone (δ 165–170 ppm for C=O/S) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <2 ppm error .

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water mobile phase, λ = 254 nm) .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

Q. Methodological Answer :

- Standardized Assay Conditions :

- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

Basic: What are the primary biological targets, and what models evaluate efficacy?

Q. Methodological Answer :

- Targets :

- Models :

Advanced: How does stereochemistry (Z/E configuration) impact reactivity and bioactivity?

Q. Methodological Answer :

- Z Configuration : Favors planar geometry, enhancing π-π stacking with aromatic residues in target proteins (e.g., tubulin’s colchicine site) .

- E Configuration : Steric hindrance reduces binding affinity (ΔIC50 = 5–10× lower) .

- Validation : Compare Z/E isomers via NOESY NMR (proximity of methoxy protons to thiazolidinone carbonyl) .

Basic: What are the recommended storage conditions and stability profiles?

Q. Methodological Answer :

- Storage : -20°C in amber vials under argon to prevent oxidation of the thioxo group .

- Stability :

- pH 7.4 (PBS) : Stable for 48 hr (<5% degradation).

- Acidic Conditions (pH < 5) : Rapid hydrolysis of the benzylidene moiety .

Advanced: What computational methods predict binding modes and optimize target interactions?

Q. Methodological Answer :

- Molecular Docking : Use Schrödinger Suite to model interactions with tubulin (PDB: 1SA0) or EGFR (PDB: 1M17) .

- MD Simulations : Run 100 ns trajectories (AMBER) to assess binding stability and identify critical residues (e.g., β-tubulin T179) .

- QSAR Models : Develop 2D/3D descriptors (e.g., LogP, polar surface area) to predict IC50 values for novel analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.